![molecular formula C17H12N2 B1321052 2-Methyldibenzo[F,H]quinoxaline CAS No. 536753-86-3](/img/structure/B1321052.png)
2-Methyldibenzo[F,H]quinoxaline
Descripción general
Descripción
2-Methyldibenzo[f,h]quinoxaline is a compound that is structurally related to various quinoxaline derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. While the specific compound 2-Methyldibenzo[f,h]quinoxaline is not directly mentioned in the provided papers, related compounds such as dibenzo[f,h]thieno[3,4-b]quinoxaline and dibenzo[f,h]furazano[3,4-b]quinoxaline have been synthesized and characterized for their potential use in electronic devices and as hole-transport materials .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization reactions and functionalization of the quinoxaline core. For example, dibenzo[f,h]furazano[3,4-b]quinoxalines were synthesized through intramolecular cyclization via direct transition metal-free C–H functionalization . Similarly, hexahydro-2H-pyrano[3,2-c]quinoline analogues were synthesized through a Povarov reaction, which is an imino-Diels-Alder reaction . These methods could potentially be adapted for the synthesis of 2-Methyldibenzo[f,h]quinoxaline by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a fused ring system that can influence the electronic properties of the molecule. For instance, the dibenzo[f,h]thieno[3,4-b]quinoxaline core has been incorporated into small molecules for bulk-heterojunction solar cells, indicating a structure conducive to electron and hole mobility . The molecular structure of 2-Methyldibenzo[f,h]quinoxaline would likely exhibit similar characteristics, with the methyl group potentially influencing the electronic properties of the compound.
Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, including N-hydroxylation, which can lead to the formation of mutagenic intermediates . The introduction of methyl groups on the quinoxaline core has been shown to significantly affect the mutagenicity of these compounds . Therefore, the chemical reactivity of 2-Methyldibenzo[f,h]quinoxaline would be an important area of study, particularly in understanding its potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the dibenzo[f,h]furazano[3,4-b]quinoxalines exhibit appropriate HOMO and LUMO energy levels for use as hole-transport materials in thin-film devices . The unsubstituted dibenzo[f,h]furo[2,3-b]quinoxaline has been designed for deep blue fluorescence in organic light-emitting diodes . These properties suggest that 2-Methyldibenzo[f,h]quinoxaline would also have unique electronic properties that could be tailored for specific applications in electronic devices.
Aplicaciones Científicas De Investigación
Carcinogenic Properties and Metabolism :
- 2-Methyldibenzo[F,H]quinoxaline and its derivatives, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), are noted for their carcinogenic properties, often formed in cooked meat and fish. Studies have investigated their metabolic pathways and identified various metabolites, emphasizing the role of these compounds in carcinogenesis and mutagenesis (Turesky et al., 1988), (Hayatsu et al., 1987).
Photophysical Applications :
- Dibenzo[F,H]quinoxaline-based molecular scaffolds have been designed for applications in organic light-emitting diodes, particularly for deep blue fluorescence. This highlights the material's potential in electronic and photonic applications (Wang et al., 2021).
DNA Interaction and Mutagenesis :
- Compounds like 2-Methyldibenzo[F,H]quinoxaline are involved in DNA adduct formation, which is crucial for understanding their mutagenic and carcinogenic properties. Studies focus on how these compounds interact with DNA, contributing to the broader understanding of chemical carcinogenesis (Schut & Snyderwine, 1999).
Chemical Analysis and Detection :
- Advanced analytical techniques have been developed for detecting 2-Methyldibenzo[F,H]quinoxaline derivatives in various foodstuffs, aiding in the study of dietary exposure to these carcinogens (Murray et al., 1993).
Neuroprotection in Ischemia :
- Derivatives like 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[F]quinoxaline (NBQX) have shown promise as neuroprotectants in cerebral ischemia, indicating potential therapeutic applications in neurological disorders (Sheardown et al., 1990).
Application in Solar Cells :
- Dibenzo[F,H]quinoxaline-based compounds have been utilized in the development of bulk-heterojunction solar cells, demonstrating the compound's utility in renewable energy technologies (Velusamy et al., 2009).
Propiedades
IUPAC Name |
3-methylphenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGBPKLXYETTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609478 | |
| Record name | 2-Methyldibenzo[f,h]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyldibenzo[F,H]quinoxaline | |
CAS RN |
536753-86-3 | |
| Record name | 2-Methyldibenzo[f,h]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)
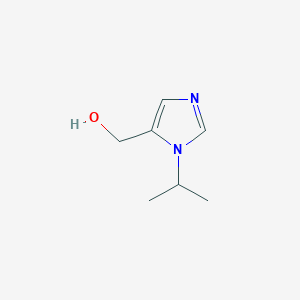
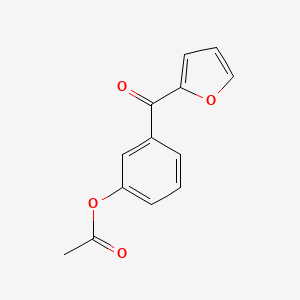
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
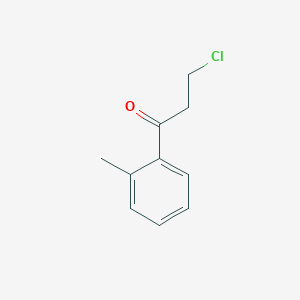
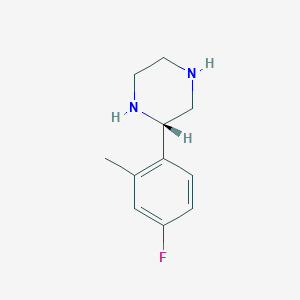
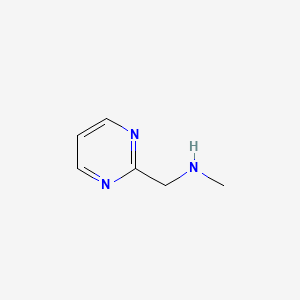
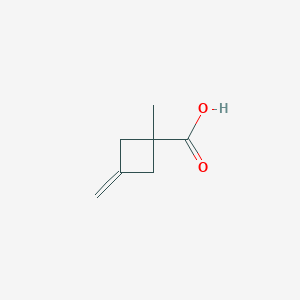
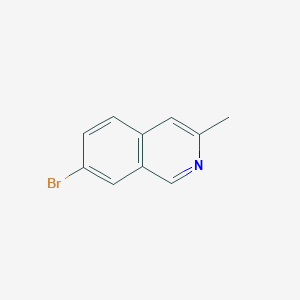
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)